甲基托布津

描述

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992)

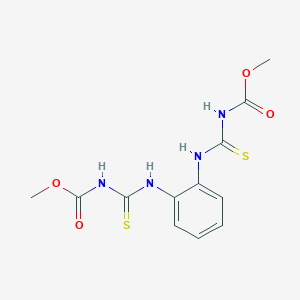

Thiophanate-methyl is a member of the class of thioureas that is the dimethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. A fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf and other crops including eyespot, scab, powdery mildew and grey mould. It has a role as an antifungal agrochemical. It is a member of thioureas, a carbamate ester, a benzimidazole precursor fungicide and a carbamate fungicide. It is functionally related to a 1,2-phenylenediamine.

Thiophanate Methyl can cause female reproductive toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).

Thiophanate-Methyl (TM) is a systemic fungicide. It was first registered to be used as a fungicide by the EPA in 1973. It is effective against a wide range of fungal pathogens including: eyespot and other diseases of cereals; scab on apples and pears; Monilia disease and Gloeosporim rot on apples; Monilia app. On stone fruit; Canker on fruit trees; powdery mildews on pome fruit, stone fruit, vegetables, cucurbits, strawberries, vines, roses. Thiophanate methyl is also used on almonds, pecans, tea, coffee, peanuts, soya beans, tobacco, chestnuts, sugar cane, citrus fruit, figs, hops, mulberries, and many other crops.

Nematocide used in livestock; also has fungicidal properties.

作用机制

Target of Action

Thiophanate-methyl is a systemically active benzimidazole fungicide . Its primary target is the β-tubulin , a protein that plays a crucial role in cell division, particularly in the formation of the mitotic spindle during mitosis .

Mode of Action

Thiophanate-methyl inhibits the synthesis of β-tubulin . By doing so, it disrupts the normal process of cell division in the fungi, leading to their death .

Biochemical Pathways

The inhibition of β-tubulin synthesis affects the mitotic spindle formation, which is a critical part of the cell division process . This disruption in the cell division process leads to the death of the fungi .

Pharmacokinetics

Thiophanate-methyl is rapidly and almost completely absorbed after oral administration . It is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . The major urinary metabolite was 5-hydroxycarbendazim sulfate (5-OH-MBC-S) . There is no potential for accumulation . Thiophanate-methyl is widely distributed, with the highest levels in the liver and thyroid .

Result of Action

The result of thiophanate-methyl’s action is the death of the fungi . By inhibiting the synthesis of β-tubulin, thiophanate-methyl disrupts the cell division process, leading to the death of the fungi .

Action Environment

It transforms to its primary metabolite carbendazim within a matter of days whether on foliage, in soil, or in water . It has a low aqueous solubility and low volatility . These properties influence the compound’s action, efficacy, and stability in the environment .

科学研究应用

草莓苗圃炭疽病的防治

甲基托布津是一种苯并咪唑类杀菌剂,已被广泛用于防治草莓苗圃中的一种毁灭性真菌病害——炭疽病 . 它对引起草莓炭疽病的多种炭疽菌属真菌特别有效 . 然而,在这些分离株中观察到对甲基托布津的抗性,抗性频率高达 96.2% .

快速检测方法的开发

除了用作杀菌剂外,甲基托布津还被用于开发快速检测方法。 已开发出一种环介导等温扩增 (LAMP) 测定法,用于快速检测对甲基托布津高度抗性的 E198A 突变体 .

水果和蔬菜病原体的防治

甲基托布津是一种广谱杀菌剂,广泛应用于收获前和收获后,用于防治多种水果和蔬菜病原体 . 它能迅速被处理过的植物表面吸收,并迅速扩散 .

残留行为和消费者风险评估

研究人员对甲基托布津在草莓上的施用后残留行为进行了研究,并对消费者膳食暴露进行了估算 . 对草莓中甲基托布津的半衰期进行了估算,并采用粮农组织/世卫组织和欧洲食品安全局的方法进行了膳食风险评估 .

大豆菌核病 (SSR) 的防治

甲基托布津已被证明是防治 SSR 的有效方法,尤其是在商业种子生产系统中减少种子传播的菌核 . 两次施用甲基托布津提高了部分抗性大豆品种的产量

生化分析

Biochemical Properties

Thiophanate-methyl interacts with β-tubulin, a protein that is crucial for the structure and function of cells . This interaction inhibits the synthesis of β-tubulin, thereby affecting the biochemical reactions within the cell .

Cellular Effects

The effects of Thiophanate-methyl on cells are primarily due to its inhibition of β-tubulin synthesis . This can impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophanate-methyl exerts its effects at the molecular level by binding to β-tubulin and inhibiting its synthesis . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

Thiophanate-methyl is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . The plasma half-lives were 1.6–2.8 hours after a dose of 13 mg/kg bw and 2.4–7.8 hours after a dose of 140–170 mg/kg bw .

Dosage Effects in Animal Models

The effects of Thiophanate-methyl vary with different dosages. In a 13-week dietary toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was 13.9 mg/kg bw per day based on haematological changes indicative of slight anaemia, increased thyroid and liver weights, follicular hyperplasia and hypertrophy of the thyroid and hepatocellular hypertrophy .

Metabolic Pathways

Thiophanate-methyl is involved in the metabolic pathway that involves β-tubulin . It interacts with this protein and inhibits its synthesis, which can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiophanate-methyl is widely distributed, with highest levels in liver and thyroid . It is rapidly excreted, indicating that it is transported efficiently within the body .

Subcellular Localization

The exact subcellular localization of Thiophanate-methyl is not clearly defined. Given its interaction with β-tubulin, it is likely that it is localized to areas of the cell where β-tubulin is present .

生物活性

Thiophanate-methyl is a systemic fungicide widely used in agriculture to control various fungal diseases in crops. Its biological activity is primarily attributed to its ability to inhibit fungal growth and development. This article delves into the biological activity of thiophanate-methyl, highlighting its mechanisms of action, toxicological effects, and efficacy in agricultural applications.

Thiophanate-methyl functions by disrupting the normal cellular processes of fungi. It is converted into its active form, carbendazim, which inhibits the synthesis of fungal microtubules by interfering with the polymerization of tubulin. This inhibition leads to the disruption of mitosis and ultimately results in cell death. The compound exhibits a broad spectrum of activity against various fungal pathogens, including Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium species .

Acute and Chronic Toxicity

Thiophanate-methyl has been classified as having low acute toxicity in various animal species. Studies indicate that it does not exhibit significant mutagenic or carcinogenic potential at typical exposure levels. For instance, a study on mice showed no evidence of carcinogenic activity even at high dietary concentrations (up to 640 ppm) over extended periods . However, chronic exposure has been associated with thyroid dysfunction and alterations in liver enzyme activities. A two-year study in rats indicated that prolonged exposure could lead to increased thyroid weight and potential thyroid follicular cell adenomas at higher doses .

Reproductive and Developmental Effects

Research on reproductive toxicity has shown that thiophanate-methyl does not significantly affect fertility or fetal development at lower doses. In a multi-generational study involving rats, no teratogenic effects were observed at dietary levels up to 640 ppm . However, at higher doses (1000 mg/kg/day), there was a notable reduction in the number of viable fetuses, indicating potential reproductive risks at elevated exposure levels.

Case Studies

- Control of Sclerotinia Sclerotiorum : In field trials, thiophanate-methyl demonstrated significant efficacy against Sclerotinia sclerotiorum when applied at specific growth stages of soybeans. Two applications starting at the reproductive growth stage (R1) effectively reduced plant mortality compared to untreated controls . The timing and frequency of applications were critical for maximizing yield benefits.

- Fungal Disease Management : A comprehensive study evaluated the effectiveness of thiophanate-methyl against various fungal pathogens across different crops. Results indicated that early application before inoculation significantly lowered disease incidence and improved crop yields .

Data Summary

The following table summarizes key findings related to the biological activity and toxicological effects of thiophanate-methyl:

属性

IUPAC Name |

methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHREAKMXXNCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024338 | |

| Record name | Thiophanate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless or light brown solid; [CAMEO] Colorless crystalline solid; [MSDSonline], Colorless crystals or light brown powder. | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone; 7.8X10-1 g/100 mL methanol; 8.4X10-1 g/100 mL ethyl acetate; 7.3X10-2 g/100 mL dichloromethane; 1.8X10-2 g/100 mL n-octanol; 1.1X10-2 g/100 mL xylene; and 4.7X10-5 g/100 mL n-hexane), In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane., Thiophanate methyl is slightly soluble in most organic solvents... ., Soluble in acetone, methanol, chloroform and acetonitrile., For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page. | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.0000001 mmHg at 68 °F (NTP, 1992), 0.00000007 [mmHg], 7.13X10-8 mm Hg at 25 °C, <0.0000001 mmHg | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

As a class of compounds, thiocarbamates do not produce consistent cholinesterase inhibition patterns. In the rat subchronic toxicity study, serum cholinesterase activity was increased in males by 22-38% relative to controls but decreased in females by 25-28% at >/= 293.2 mg/kg/day. In the rat chronic toxicity/carcinogenicity study, males showed increases in serum ChE at 280.6 mg/kg/day (HDT) at 6 and 12 months (41-42%) whereas at 24 months, it was decreased (-38%). ChE activity in females was slightly decreased (18035%) at 6 and 12 months at >/= 63.5 mg/kg/day ... /thiocarbamates/, In order to characterize the mechanism of thyroid tumorigenesis, a series of short term studies were undertaken to determine whether TM had antithyroid activity. These studies demonstrated that TM caused liver and thyroid enlargement, increased circulating TSH and decreased T3/T4 after 2 to 8 days' treatment with TM at 6000 ppm (equivalent to the HDT in the rat chronic toxicity/carcinogenicity study). Some liver microsomal enzymes, including UDP-glucuronosyltransferase, were increased. The effects on liver and thyroid weight were reversible, but reversibility of the alterations in circulating hormone levels and on microscopic effects were not evaluated. Supplementation of treated animals with T4 prevented thyroid enlargement and increased TSH but did not prevent liver enlargement. TM also appeared to have a mild inhibitory effect on microsomal thyroid peroxidase. These data were considered necessary to adequately support this mechanism. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Colorless prisms, Colorless crystalline solid | |

CAS No. |

23564-05-8 | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophanate-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophanate M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophanate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophanate-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHANATE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4N81R84L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

342 °F (Decomposes) (NTP, 1992), 172 °C (decomposes), MP: 181.5 - 182.5 °C, 342 °F | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiophanate-methyl exert its fungicidal activity?

A1: Thiophanate-methyl itself has low intrinsic fungicidal activity. It acts as a pro-fungicide, converting to its active metabolite, methyl 2-benzimidazolecarbamate (MBC), within the fungal cells []. MBC binds to β-tubulin, a protein crucial for microtubule formation, which are essential for various cellular processes including cell division [, , , , , , ]. Disruption of microtubule assembly by MBC ultimately leads to fungal cell death.

Q2: What is the primary mechanism of resistance to thiophanate-methyl in fungi?

A2: The most common mechanism of thiophanate-methyl resistance involves point mutations in the β-tubulin gene, specifically the TUB2 gene in many fungal species [, , , , , ]. These mutations alter the structure of the β-tubulin binding site, reducing MBC binding affinity and conferring resistance.

Q3: Is there a specific mutation commonly associated with thiophanate-methyl resistance?

A3: Yes, a glutamic acid to alanine substitution at codon 198 (E198A) of the TUB2 gene is frequently reported in various thiophanate-methyl-resistant fungi, including Sclerotinia homoeocarpa and Colletotrichum cereale [, , ]. Other mutations, such as a phenylalanine to tyrosine substitution at position 200 (F200Y) in Colletotrichum cereale, have also been linked to resistance [].

Q4: How widespread is thiophanate-methyl resistance in fungal populations?

A5: Thiophanate-methyl resistance varies considerably depending on location, crop, and fungicide application history. Studies have reported high resistance frequencies in Botrytis cinerea, Colletotrichum cereale, and Sclerotinia homoeocarpa populations from various regions, particularly in intensively managed turfgrasses [, , , , , , ].

Q5: Are there standardized methods to assess thiophanate-methyl sensitivity in fungi?

A6: Yes, researchers commonly use in vitro methods like mycelial growth assays to determine fungicide sensitivity. This involves measuring the fungus's growth on media amended with various thiophanate-methyl concentrations. The effective concentration that inhibits 50% of mycelial growth (EC50) is often used to compare sensitivities between isolates [, , , , , , , ].

Q6: What are discriminatory doses, and how are they used for thiophanate-methyl?

A7: Discriminatory doses are specific fungicide concentrations chosen to distinguish between sensitive and resistant isolates. For thiophanate-methyl, a concentration of 10 μg/ml is frequently used in studies to identify resistant Sclerotinia homoeocarpa and Colletotrichum cereale isolates [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。